molecular formula C8H14ClF2NO B2427179 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride CAS No. 2490432-76-1

9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride

Cat. No.: B2427179
CAS No.: 2490432-76-1
M. Wt: 213.65
InChI Key: KBWDXIOURTWIAU-UHFFFAOYSA-N
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Description

9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO and a molecular weight of 213.65 g/mol . This compound is characterized by its unique bicyclic structure, which includes a fluorinated oxabicyclo ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride involves several steps. One common synthetic route includes the fluorination of a precursor compound followed by cyclization to form the bicyclic structure. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure . Industrial production methods may involve large-scale fluorination and cyclization processes, optimized for yield and purity.

Chemical Reactions Analysis

9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in the design of fluorinated drugs with enhanced bioavailability and metabolic stability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorinated bicyclic structure allows for strong binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride stands out due to its unique fluorinated bicyclic structure. Similar compounds include:

The presence of two fluorine atoms in this compound enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

9,9-difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO.ClH/c9-8(10)5-1-7(11)2-6(8)4-12-3-5;/h5-7H,1-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWDXIOURTWIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1C2(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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